molecular formula C6H2ClF4NO B6619206 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine CAS No. 1361841-92-0

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine

Cat. No.: B6619206
CAS No.: 1361841-92-0
M. Wt: 215.53 g/mol
InChI Key: HKZIOKPUEUOATH-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine is an organic compound belonging to the class of halogenated pyridines. It is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a pyridine ring. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine typically involves the halogenation and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield the desired product . Another approach involves the use of trifluoromethyl bromide or trifluoromethyl boron reagents to introduce the trifluoromethoxy group under suitable conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods typically involve the use of efficient catalysts and optimized reaction conditions to facilitate the halogenation and fluorination steps. The choice of reagents and reaction parameters is crucial to achieving the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

    Coupling: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2,3-difluoro-5-(trifluoromethyl)pyridine

Uniqueness

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in the design of bioactive molecules .

Properties

IUPAC Name

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4NO/c7-5-4(8)1-3(2-12-5)13-6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZIOKPUEUOATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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